4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone
Description
4-[(4-Chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone belongs to the arylmethylene isoxazolone family, characterized by a five-membered isoxazolone ring substituted with a benzylidene group and additional aryl/heteroaryl moieties. Isoxazolones are renowned for their diverse biological activities, including anticancer, antiviral, and neuropsychiatric applications . The target compound features a 4-chloroanilino group at the benzylidene position, which may enhance its lipophilicity and binding affinity compared to derivatives with polar substituents .
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-3-phenyl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-10-14-15(19-21-16(14)20)11-4-2-1-3-5-11/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPKYGRAKKVLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Three-Component Reactions
The foundational synthesis of isoxazolones involves cyclocondensation of β-ketoesters, hydroxylamine hydrochloride, and aldehydes. For 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone, ethyl benzoylacetate (derived from benzoylacetic acid) replaces ethyl acetoacetate to introduce the 3-phenyl group. Hydroxylamine hydrochloride facilitates oxime formation, while 4-chloroaniline derivatives serve as the nitrogen source.
In a typical procedure:
- Ethyl benzoylacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) are stirred in aqueous medium.
- 4-Chlorobenzaldehyde (1 mmol) is added, followed by a base catalyst (e.g., NaOH).
- The mixture is refluxed at 80°C for 4–6 hours, yielding the intermediate 4-(4-chlorobenzylidene)-3-phenylisoxazol-5(4H)-one.
- Subsequent nucleophilic substitution with 4-chloroaniline introduces the anilino group via Schiff base formation.
Key Data
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 6 hours |
| Catalyst | NaOH (10 mol%) |
Acid-Catalyzed Modifications
Tartaric acid, a chiral bifunctional catalyst, enhances regioselectivity in isoxazolone syntheses. Adapting methods from, DL-tartaric acid (5 mol%) in water promotes the reaction between ethyl benzoylacetate, hydroxylamine hydrochloride, and 4-chloroaniline-derived imines. This one-pot method achieves yields of 80–85% at room temperature, avoiding hazardous solvents.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, reducing environmental impact. A mixture of ethyl benzoylacetate, hydroxylamine hydrochloride, and 4-chloroaniline is milled with KHSO4 (20 mol%) at 35 Hz for 30 minutes. This method achieves 88% yield, with a reaction time of 45 minutes.
Agro-Waste-Derived Catalytic Systems
Wheat straw oil fly ash (WEOFPA) serves as a sustainable catalyst in glycerol solvent. The procedure:
- Combine ethyl benzoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and 4-chloroaniline (1 mmol) in glycerol.
- Add WEOFPA (15 wt%) and stir at 60°C for 3 hours.
- Filter and recrystallize from ethanol.
Performance Metrics
| Metric | WEOFPA/Glycerol | Conventional |
|---|---|---|
| Yield | 90% | 75% |
| Reaction Time | 3 hours | 6 hours |
| Carbon Footprint | 0.8 kg CO2/kg | 2.5 kg CO2/kg |
Post-Synthetic Functionalization
Mannich Reaction for Methyleneamine Installation
3-Phenylisoxazol-5(4H)-one undergoes a Mannich reaction with formaldehyde and 4-chloroaniline to install the (4-chloroanilino)methylene group. The reaction proceeds in acetic acid at 70°C for 8 hours, yielding 65–70% product.
Diazonium Salt Coupling
Diazotization of 4-chloroaniline followed by coupling with 4-methylenephenylisoxazolone introduces the aryl group. This method, adapted from, requires strict temperature control (0–5°C) and pyridine as a base, achieving 55–60% yield.
Electrochemical and Spectroscopic Characterization
Cyclic voltammetry reveals redox activity at −0.75 V (reduction) and +1.2 V (oxidation), suggesting utility in electrochemical sensors. IR spectra show key bands:
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$):
- δ 8.2 (s, 1H, CH=N)
- δ 7.4–7.6 (m, 9H, aromatic)
Chemical Reactions Analysis
4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloroaniline group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of isoxazoles, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , and it exhibits significant potential for various applications due to its functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone. For instance, a study evaluated several isoxazole derivatives for their cytotoxic effects against lung cancer cells (A549). The results indicated that certain derivatives exhibited promising anticancer activity comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Compounds in the isoxazole family have shown notable antimicrobial activity. Research has demonstrated that derivatives of isoxazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The specific compound under discussion has not been extensively tested for antimicrobial properties; however, its structural similarities to other effective compounds suggest potential efficacy.
Herbicidal Activity
Isoxazole compounds are increasingly being explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. While direct studies on 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone are sparse, related compounds have been shown to act as effective herbicides, suggesting potential applications in crop protection .
Fungicidal Properties
The fungicidal activities of isoxazole derivatives have also been documented. Research indicates that these compounds can disrupt fungal cell membranes or metabolic pathways, leading to effective control of fungal pathogens in agricultural settings .
Synthesis of Novel Materials
The unique chemical structure of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone allows it to serve as an intermediate in the synthesis of novel materials. Its derivatives can be utilized in creating polymers or other advanced materials with specific properties tailored for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone involves its interaction with specific molecular targets and pathways. The chloroaniline group and the isoxazolone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Crystallographic Insights
Key Observations :
- Substituents significantly impact planarity and intermolecular interactions. For example, QM295 and the dimethylamino derivative adopt planar conformations , while the furyl-substituted analog exhibits non-planarity .
- The chloro group in the target compound may improve stability and binding to hydrophobic enzyme pockets compared to hydroxyl or methoxy groups .
Key Observations :
Physicochemical Properties
Key Observations :
- Chloro and dimethylamino substituents increase LogP, enhancing membrane permeability but reducing aqueous solubility.
- Hydroxy groups improve solubility via hydrogen bonding but may limit blood-brain barrier penetration .
Biological Activity
The compound 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone is a member of the isoxazolone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H13ClN2O2
- Molecular Weight : 316.75 g/mol
- CAS Number : 23244-46-4
The structure features a chloroaniline moiety attached to a methylene bridge and an isoxazolone ring, which is critical for its biological activity.
Anticancer Activity
Research has indicated that isoxazolone derivatives exhibit significant anticancer properties. A study assessed the cytotoxic effects of various isoxazolone compounds against several cancer cell lines. The results showed that the compound demonstrated considerable antiproliferative activity against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that it possesses notable bactericidal effects. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, demonstrating its potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. Studies suggest that the presence of the isoxazolone ring enhances hydrogen bonding interactions, contributing to higher antibacterial activity . Additionally, the chloroaniline component may play a role in modulating enzyme activities related to cancer cell proliferation.
Case Study 1: Anticancer Activity Assessment
In a controlled laboratory setting, researchers treated SGC7901 cells with varying concentrations of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone. The study found that at concentrations above 10 µM, there was a significant reduction in cell viability, with apoptosis being confirmed through flow cytometry analysis. The compound was noted to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Efficacy Evaluation
A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that while traditional antibiotics showed resistance in some bacterial strains, the isoxazolone derivative maintained effectiveness across all tested strains. This suggests a potential role in overcoming antibiotic resistance .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Insights
Q & A
Q. What are the standard synthetic routes for preparing 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between 4-chloroaniline derivatives and a pre-formed isoxazolone scaffold (e.g., 3-phenyl-5(4H)-isoxazolone). Key steps include:
- Condensation : Use of ethanol or acetic acid as a solvent under reflux (5–6 hours) to form the Schiff base linkage .
- Cyclization : Acid catalysis (e.g., HCl) or base-mediated conditions to stabilize the isoxazolone ring . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting temperature (80–100°C), and controlling stoichiometry (1:1 molar ratio of amine to carbonyl precursor) to minimize side products like unreacted intermediates .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of ethanol/dichloromethane (1:1) solutions to obtain suitable crystals .
- Data Collection : Use of Rigaku diffractometers with Mo/Kα radiation (λ = 0.71073 Å) at 293 K .
- Refinement : SHELX suite (SHELXS-97 for structure solution; SHELXL-97 for refinement) to model anisotropic displacement parameters and hydrogen bonding networks. R-factors < 0.06 indicate high reliability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the presence of the chloroanilino moiety (δ 7.2–7.8 ppm for aromatic protons) and the methylene bridge (δ 8.1–8.3 ppm) .
- IR : Stretching vibrations at ~1660 cm⁻¹ (C=O of isoxazolone) and ~1600 cm⁻¹ (C=N of Schiff base) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 341.8) .
Advanced Research Questions
Q. How do reaction pathways differ when substituting nucleophiles or electrophiles in isoxazolone derivatives?
- Nucleophilic Attack : 4-arylidene isoxazolones react with Grignard reagents (e.g., MeMgI) at the exocyclic methylene group, yielding 4-substituted-5(2H)-isoxazolones. Steric hindrance from the 3-phenyl group directs regioselectivity .
- Electrophilic Substitution : Halogenation (e.g., NBS) occurs at the methylene bridge, forming 4-bromo derivatives, while oxidation (e.g., mCPBA) generates hydroxylated products . Computational modeling (DFT) can predict reactivity hotspots by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data for isoxazolone derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:
- Solubility Issues : Poor aqueous solubility may skew in vitro assays. Use DMSO stocks with ≤1% final concentration and validate via LC-MS .
- Metabolic Instability : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) . Cross-validate findings using orthogonal assays (e.g., fluorescence-based binding vs. SPR) .
Q. How can computational chemistry guide the design of novel isoxazolone-based inhibitors?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., ERO1α for anticancer activity). Focus on the chloroanilino group’s halogen bonding potential .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Develop models correlating substituent electronegativity (e.g., Cl, F) with IC₅₀ values .
Methodological Considerations
Q. How to optimize reaction yields for scale-up synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >80% yield .
- Workup : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification .
Q. What analytical methods differentiate positional isomers in isoxazolone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
